molecular formula C11H10ClN3O2 B14988945 2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B14988945
M. Wt: 251.67 g/mol
InChI Key: XSPREULJCNIVKN-UHFFFAOYSA-N
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Description

Its molecular formula, inferred from the SMILES string in , is C₁₁H₁₀ClN₃O₂, yielding a molecular weight of 251.67 g/mol. The compound is commercially available at $8/g (BH37235), making it cost-effective for research compared to analogs like 1H-indol-5-amine ($311/50 mg) .

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C11H10ClN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

XSPREULJCNIVKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions. For example, amidoximes can react with carboxylic acids, esters, or acyl chlorides in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Substitution Reaction: The 4-ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Formation of Benzamide: The final step involves the reaction of the oxadiazole derivative with 2-chlorobenzoyl chloride in the presence of a base like triethylamine (Et3N) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The benzamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Hydrolysis: Formation of 2-chlorobenzoic acid and 4-ethyl-1,2,5-oxadiazol-3-ylamine.

Scientific Research Applications

2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor function, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Ring

The 4-ethyl group on the oxadiazole ring distinguishes the target compound from analogs with bulkier or electron-withdrawing substituents:

  • Nitro-substituted analogs: Compounds 41–44 () feature 3- or 4-nitrophenyl groups on the oxadiazole.
  • Halogenated analogs : Compound 46 () has a 4-chlorophenyl group, while describes a derivative with a 3,4-diethoxyphenyl substituent (MW = 387.82 g/mol). These substituents increase steric bulk and lipophilicity compared to the target’s ethyl group .

Benzamide Substituent Variations

The 2-chloro position on the benzamide moiety influences steric and electronic properties:

  • 3-Trifluoromethyl (Compound 44, ) : The CF₃ group increases lipophilicity and may enhance membrane permeability .

Melting Points and Stability

  • Analogs : Melting points range from 147°C (Compound 40, ) to 179°C (Compound 41, ) , suggesting higher crystallinity in nitro-substituted derivatives .

Bioactivity and Computational Insights

While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:

  • Antiplasmodial activity: Compounds 40–48 () were evaluated for antiplasmodial potency, with substituents like CF₃ and NO₂ showing enhanced activity due to electron-withdrawing effects .
  • Hydrogen bonding interactions : DFT studies () on chloro- and bromo-benzamides highlight stabilizing hydrogen bonds and electrostatic interactions, suggesting the target’s chloro group may similarly contribute to binding .

Tabulated Comparison of Key Compounds

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target (BH37235) 4-Ethyl 2-Chloro 251.67 N/A Cost-effective, moderate lipophilicity
41 (N-[4-(3-Nitrophenyl)-...]) 3-Nitrophenyl H 324.28 179 High crystallinity, nitro EWG
43 (3-Fluoro-N-[4-(3-NP)-...]) 3-Nitrophenyl 3-Fluoro 342.27 174 Enhanced hydrogen bonding
44 (3-CF₃-N-[4-(3-NP)-...]) 3-Nitrophenyl 3-Trifluoromethyl 393.28 N/A High lipophilicity
3,4-Diethoxyphenyl 2-Chloro 387.82 N/A Bulky substituent, higher MW

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